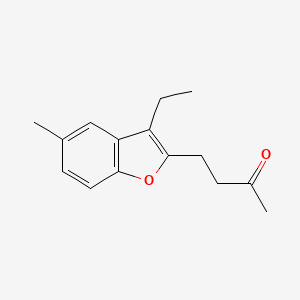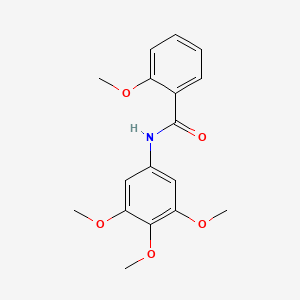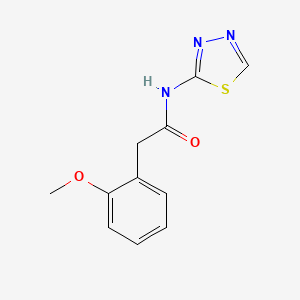
4-(3-ethyl-5-methyl-1-benzofuran-2-yl)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-ethyl-5-methyl-1-benzofuran-2-yl)-2-butanone, commonly known as BMK, is a chemical compound that is widely used in scientific research. It is a yellowish liquid with a distinct odor and is soluble in most organic solvents. BMK is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Wirkmechanismus
The mechanism of action of BMK is not fully understood. However, studies have shown that BMK can act as a precursor for the synthesis of various organic compounds. BMK can be converted into various intermediates, which can then be used to synthesize other compounds. In addition, BMK can act as a reagent in various chemical reactions, including oxidation and reduction reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of BMK. However, studies have shown that BMK can have toxic effects on the liver and kidneys. In addition, BMK has been shown to have neurotoxic effects, which can lead to cognitive impairment and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMK in lab experiments is its versatility. BMK can be used as a starting material for the synthesis of various organic compounds, which makes it a valuable tool for organic chemists. However, one of the main limitations of using BMK in lab experiments is its toxicity. BMK can have harmful effects on the human body, which can make it difficult to work with in a lab setting.
Zukünftige Richtungen
There are several future directions for the use of BMK in scientific research. One potential area of research is the development of new synthesis methods for BMK and its derivatives. In addition, BMK could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Another potential area of research is the study of the toxic effects of BMK and its derivatives on the human body. This could lead to the development of new drugs and therapies for the treatment of various neurological disorders.
Synthesemethoden
BMK can be synthesized through several methods, including the oxidation of 2-butanone with chromium trioxide and the reaction of 2-butanone with benzofuran in the presence of a catalyst. The most commonly used method for the synthesis of BMK is the reaction of 2-butanone with 3-ethyl-5-methylbenzofuran in the presence of an acid catalyst such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
BMK has several scientific research applications, including its use as a precursor for the synthesis of various organic compounds. It is widely used in the synthesis of pharmaceuticals such as methamphetamine and ephedrine. BMK is also used in the production of agrochemicals and fragrances. In addition, BMK is used as a starting material for the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
4-(3-ethyl-5-methyl-1-benzofuran-2-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-4-12-13-9-10(2)5-7-15(13)17-14(12)8-6-11(3)16/h5,7,9H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTOBQKSHRRYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2)C)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethyl-5-methyl-1-benzofuran-2-yl)butan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)
![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)

![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)
![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)

